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molecular formula C8H16N2 B8792700 1,2-Dimethyloctahydropyrrolo[3,4-b]pyrrole

1,2-Dimethyloctahydropyrrolo[3,4-b]pyrrole

Cat. No. B8792700
M. Wt: 140.23 g/mol
InChI Key: MIIAFOPRAQVZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071999

Procedure details

7.25 g (34.2 mmol) of ethyl 2,3-dimethyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux overnight with 50 ml of concentrated hydrochloric acid. The mixture is rendered alkaline with potassium carbonate and extracted ten times using 50 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Name
ethyl 2,3-dimethyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:9]([CH3:10])[CH2:8][CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:1][N:2]1[CH:9]([CH3:10])[CH2:8][CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2 |f:1.2.3|

Inputs

Step One
Name
ethyl 2,3-dimethyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
7.25 g
Type
reactant
Smiles
CN1C2CN(CC2CC1C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted ten times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
CN1C2CNCC2CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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